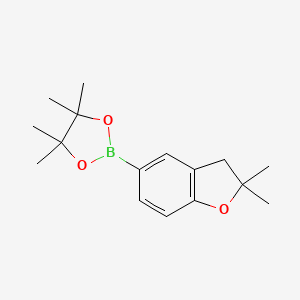![molecular formula C7H7ClN4 B1443600 2-クロロ-N-メチル-5H-ピロロ[3,2-d]ピリミジン-4-アミン CAS No. 1375301-41-9](/img/structure/B1443600.png)
2-クロロ-N-メチル-5H-ピロロ[3,2-d]ピリミジン-4-アミン
説明
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound that has been studied for many years as a potential lead compound for the development of antiproliferative agents . It is sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 . These compounds have seen widespread biological activity and have been extensively utilized in the design of small molecule inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine was characterized using various techniques. The 1H NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons . The 13C NMR spectrum also showed peaks at different chemical shifts, indicating the presence of various types of carbon atoms .Chemical Reactions Analysis
The reaction of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine were characterized using various techniques. The melting point was found to be between 212-214 ℃ . The ATR-FTIR spectrum showed peaks at various wavenumbers, indicating the presence of different types of functional groups .科学的研究の応用
抗癌剤開発
この化合物は、抗癌活性を有する可能性のある新しいピロロ[2,3-d]ピリミジン誘導体の設計と合成に使用されてきました。 これらの誘導体は、in vitroで各種ヒト癌細胞株に対して有望な結果を示しています 。例えば、特定の誘導体は、乳癌細胞(MCF7)に対して有意な細胞毒性を示し、IC50値は標準薬であるドキソルビシンよりも低くなっています。 さらに、これらの化合物は細胞周期停止とアポトーシスを誘導し、抗癌剤としての可能性を浮き彫りにしています .
癌治療のためのキナーゼ阻害
ピロロ[2,3-d]ピリミジン誘導体は、2-クロロ-N-メチル部分を含むものも含め、マルチターゲットキナーゼ阻害剤として研究されてきました 。これらの化合物は、癌細胞の増殖と生存に関与するEGFR、Her2、VEGFR2、CDK2などの重要な酵素を阻害することが判明しています。 注目すべきは、一部の誘導体は、確立されたキナーゼ阻害剤と同等のIC50値を示し、効果的な癌治療薬としての可能性を示唆しています .
糖尿病管理
ピロロ[3,2-d]ピリミジンの誘導体は、血糖調節に役割を果たす酵素であるDPP-IVを阻害する能力について調査されています 。 この酵素を阻害することにより、これらの化合物は、体重増加や低血糖などの他の糖尿病治療に伴うリスクなしに、血糖値を下げることができる可能性があり、糖尿病管理に対する新しいアプローチを提供します .
抗菌活性と抗結核活性
塩素化ピロロ[3,2-d]ピリミジン骨格は、その抗菌特性について研究されています 。特に、一部の誘導体は、細菌の生存と複製に不可欠な細菌DNAジャイレースとRNAポリメラーゼに対して活性を示しています。 これは、特に結核に対して、新しい抗マイコバクテリア薬の開発における潜在的な用途を示唆しています .
分子ドッキングとSAR研究
この化合物は、生物学的標的との相互作用を理解するための分子ドッキングと構造活性相関(SAR)研究の対象となっています 。 これらの研究は、化合物の誘導体が、抗アポトーシスタンパク質であるBcl2などのタンパク質に対する結合親和性を予測するのに役立ち、より強力で選択的な薬の合理的設計を支援します .
アポトーシス誘導
研究は、ピロロ[2,3-d]ピリミジン誘導体が癌細胞でアポトーシス(プログラム細胞死メカニズム)を誘導する能力にも焦点を当てています 。 アポトーシス促進タンパク質の発現を上昇させ、抗アポトーシスタンパク質の発現を抑制することにより、これらの化合物はアポトーシス経路を誘発し、癌細胞の死につながります .
作用機序
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Biochemical Pathways
P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator , which may suggest certain stability and solubility characteristics.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase in mcf7 cells . They also induced apoptotic death of MCF7 cells and increased the percentage of fragmented DNA significantly .
Action Environment
The compound is a solid at room temperature and is stored in a refrigerator , which may suggest certain stability characteristics under specific environmental conditions.
将来の方向性
The future directions for the study of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine could involve further investigation of its antiproliferative properties . In addition, the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold could be of interest .
生化学分析
Biochemical Properties
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine interacts with other proteins and biomolecules involved in cellular signaling pathways, further influencing biochemical reactions within the cell .
Cellular Effects
The effects of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, the compound has demonstrated significant cytotoxic activity, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways by inhibiting CDK2, which in turn affects gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, contributing to its cytotoxic effects .
Molecular Mechanism
At the molecular level, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exerts its effects primarily through enzyme inhibition. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase, ultimately inducing apoptosis in cancer cells. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is involved in various metabolic pathways within the cell. It interacts with enzymes responsible for its metabolism, leading to the formation of metabolites that may also exhibit biological activity .
Transport and Distribution
Within cells and tissues, 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is essential for its interaction with CDK2 and other nuclear proteins, thereby influencing cell cycle regulation and gene expression .
特性
IUPAC Name |
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-9-6-5-4(2-3-10-5)11-7(8)12-6/h2-3,10H,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLYAPOMSVKCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375301-41-9 | |
| Record name | 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
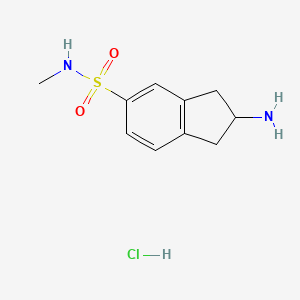

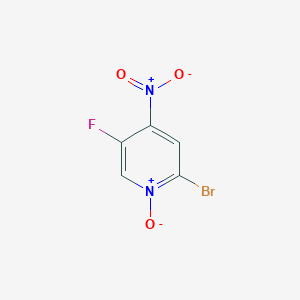


![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
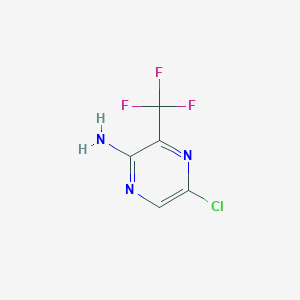
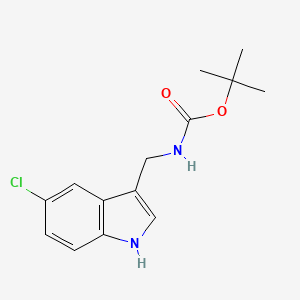
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

